tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate
Overview
Description
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: is a chemical compound with the molecular formula C11H21NO3. It is a derivative of carbamate, featuring a tert-butyl group attached to the nitrogen atom and a hydroxycyclopentyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Mode of Action
Tert-butyl carbamate derivatives are known to participate in a variety of chemical reactions . For example, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Biochemical Pathways
Related tert-butyl carbamate derivatives have been shown to behave as n-(boc)-protected nitrones in reactions with organometallics, leading to the formation of n-(boc)hydroxylamines .
Action Environment
Biochemical Analysis
Biochemical Properties
tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding while others may involve non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of This compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of key signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can alter gene expression patterns, potentially upregulating or downregulating specific genes involved in critical cellular functions .
Molecular Mechanism
At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. This includes its stability and degradation, which can impact its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may induce toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,2R)-2-hydroxycyclopentyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification steps may include crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reagents and conditions used.
Substitution: Substitution reactions can occur at the carbamate nitrogen or the cyclopentyl ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentylamines or cyclopentanol derivatives.
Substitution: Formation of N-substituted carbamates or substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate is used as an intermediate in organic synthesis. It serves as a protecting group for amines and alcohols, facilitating the synthesis of complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways involving carbamates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of prodrugs and enzyme inhibitors. Its structural features make it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Comparison with Similar Compounds
- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate
- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate
- tert-Butyl ((1R,2R)-2-hydroxycyclobutyl)carbamate
Comparison:
- tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate has a cyclohexyl ring instead of a cyclopentyl ring, which may affect its steric properties and reactivity.
- tert-Butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate features a hydroxymethyl group, which can influence its solubility and chemical behavior.
- tert-Butyl ((1R,2R)-2-hydroxycyclobutyl)carbamate has a smaller cyclobutyl ring, potentially leading to different conformational and steric effects.
The uniqueness of tert-Butyl ((1R,2R)-2-hydroxycyclopentyl)carbamate lies in its specific ring size and functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZQRJSADXRRKN-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666925 | |
Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454170-16-2, 155837-14-2 | |
Record name | tert-Butyl [(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R)-trans-N-Boc-2-Aminocyclopentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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